molecular formula C24H23BrN4 B12010304 1-[(4-Bromophenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

1-[(4-Bromophenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B12010304
M. Wt: 447.4 g/mol
InChI Key: RJKPAXCXLFYFCT-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with a unique structure that combines a pyrido[1,2-a]benzimidazole core with a 4-bromophenylamino group and a 3-methyl-2-(3-methylbutyl) substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Bromophenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrido[1,2-a]benzimidazole core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the 4-bromophenylamino group: This step involves the reaction of the pyrido[1,2-a]benzimidazole intermediate with 4-bromoaniline under appropriate conditions.

    Addition of the 3-methyl-2-(3-methylbutyl) substituent: This can be accomplished through a substitution reaction using a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Bromophenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromophenylamino group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted products.

Scientific Research Applications

1-[(4-Bromophenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It may find use in the development of advanced materials, such as organic semiconductors and liquid crystals.

Mechanism of Action

The mechanism of action of 1-[(4-Bromophenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Chlorophenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile
  • 1-[(4-Fluorophenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile
  • 1-[(4-Methylphenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Uniqueness

1-[(4-Bromophenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to the presence of the 4-bromophenylamino group, which can impart distinct chemical and biological properties. The bromine atom can influence the compound’s reactivity, binding affinity, and overall pharmacokinetic profile, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H23BrN4

Molecular Weight

447.4 g/mol

IUPAC Name

1-(4-bromoanilino)-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C24H23BrN4/c1-15(2)8-13-19-16(3)20(14-26)24-28-21-6-4-5-7-22(21)29(24)23(19)27-18-11-9-17(25)10-12-18/h4-7,9-12,15,27H,8,13H2,1-3H3

InChI Key

RJKPAXCXLFYFCT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC(C)C)NC4=CC=C(C=C4)Br)C#N

Origin of Product

United States

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